Sodium adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Wastewater Treatment: A study mentions sodium adipate in the context of Advanced Oxidation (AO) wastewater treatment. However, the focus of the research is on the overall treatment process, not the specific role of sodium adipate.

It's important to note that research on the broader category of adipate compounds might offer more insights. Adipate is a dicarboxylic acid, and some research explores its role in biological processes or its interaction with specific transporters in the body [, ].

Further Exploration:

If you're interested in learning more about sodium adipate, you could explore research on:

- Adipate metabolism: This might shed light on potential applications in related fields.

- Industrial uses of sodium adipate: Investigating its industrial applications could provide clues about its properties.

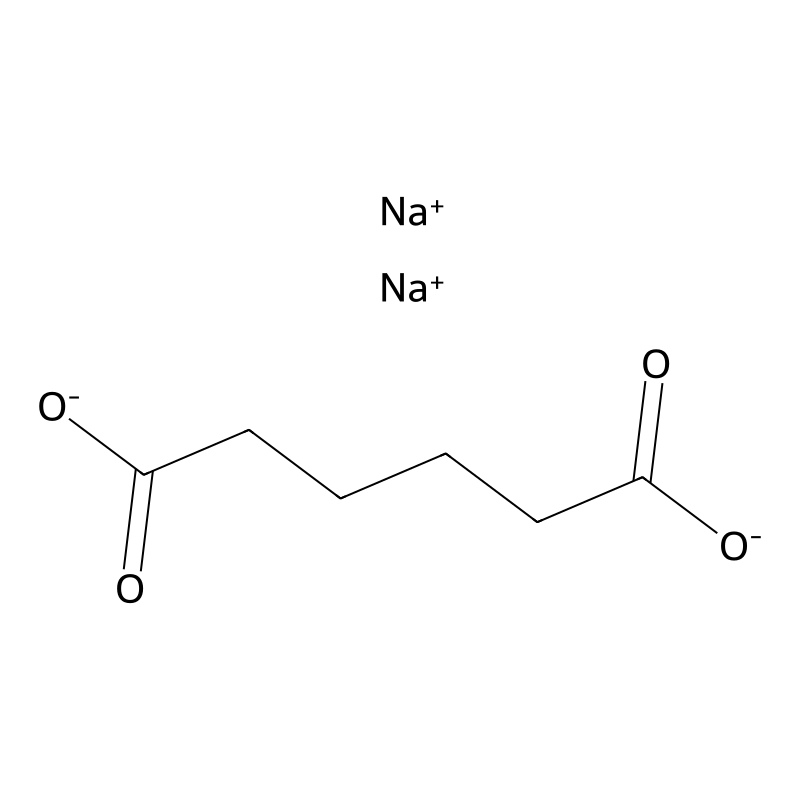

Sodium adipate is an organic compound with the chemical formula Na₂C₆H₈O₄. It is the sodium salt of adipic acid, a dicarboxylic acid that plays a significant role in various industrial applications. Sodium adipate appears as a white crystalline powder and is primarily used as a food additive, designated by the E number E356. It serves as a buffering agent and acidity regulator in food products, contributing to flavor enhancement and preservation.

The synthesis of sodium adipate typically involves the neutralization of adipic acid with sodium hydroxide:

At elevated temperatures, sodium adipate can decompose into various products, including carbon dioxide, water, and sodium carbonate. Its reactivity is influenced by the presence of carboxylic acid groups, which can participate in further reactions such as esterification or amidation.

Sodium adipate has been studied for its interactions within biological systems, particularly its role as a potential food additive. Research indicates that while it can enhance certain food properties, excessive consumption may lead to adverse effects such as gastrointestinal issues and allergic reactions . Sodium adipate does not exhibit significant health benefits but may influence metabolic processes due to its ionic nature.

Sodium adipate can be synthesized through several methods:

- Neutralization Reaction: The primary method involves reacting adipic acid with sodium hydroxide.

- Reaction with Sodium Carbonate: Adipic acid can also react with sodium carbonate to produce sodium adipate and carbon dioxide.

- Electrochemical Synthesis: Emerging methods explore electrochemical approaches for synthesizing sodium adipate from renewable resources.

These methods vary in efficiency and environmental impact, with the neutralization reaction being the most widely used in industrial settings.

Sodium adipate finds diverse applications across several industries:

- Food Industry: Used as a food additive for buffering and acidity regulation.

- Pharmaceuticals: Incorporated into formulations to enhance drug stability and release profiles.

- Cosmetics: Acts as a stabilizer and pH regulator in cosmetic products.

- Plastics: Utilized as a plasticizer in polymer formulations to improve flexibility and processability.

Research has highlighted the interaction of sodium adipate with various substances, particularly in food science. Studies indicate that sodium adipate can inhibit retrogradation in starches, enhancing texture and shelf-life in food products . Additionally, its ionic nature allows it to interact with other additives, influencing their effectiveness.

Sodium adipate shares similarities with several other compounds, particularly those derived from dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium succinate | Na₂C₄H₄O₄ | Shorter carbon chain; used in metabolic pathways. |

| Sodium glutarate | Na₂C₅H₶O₄ | Intermediate in metabolic processes; more reactive. |

| Sodium fumarate | Na₂C₄H₄O₄ | Contains double bond; used in pharmaceuticals. |

| Sodium sebacate | Na₂C₁₀H₁₈O₄ | Longer carbon chain; used in lubricants and plastics. |

Uniqueness of Sodium Adipate

Sodium adipate is unique due to its balance between functionality as a food additive and its relatively simple synthesis process. Its ability to enhance texture while acting as a buffering agent sets it apart from similar compounds that may lack these dual functionalities.

Physical Description

White odourless crystals or crystalline powde

Melting Point

UNII

Related CAS

Other CAS

7486-38-6

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Hexanedioic acid, sodium salt (1:2): ACTIVE